

Application Notes and Protocols for the Fischer Esterification of Oxalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl oxalate*

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This document provides detailed experimental protocols for the Fischer esterification of oxalic acid with methanol and ethanol to synthesize **dimethyl oxalate** and diethyl oxalate, respectively. The protocols include information on reaction conditions, purification, and quantitative data to facilitate reproducibility and optimization.

Introduction

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] This method is widely used for the synthesis of various esters, including the dialkyl esters of oxalic acid, which are valuable intermediates in organic synthesis.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **dimethyl oxalate** and diethyl oxalate from various reported protocols.

Table 1: Synthesis of **Dimethyl Oxalate**

Parameter	Value	Reference
Oxalic Acid (anhydrous)	90 g (1 mole)	[8]
Methanol	100 cc (2.5 moles)	[8]
Sulfuric Acid (conc.)	35 cc	[8]
Reaction Temperature	Near boiling	[8]
Reaction Time	Not specified, crystallization over 24 hrs at 15°C	[8]
Purification	Recrystallization from methanol	[8]
Yield	80-90 g (68-76%)	[8]

Table 2: Synthesis of Diethyl Oxalate

Parameter	Protocol 1	Protocol 2	Reference
Oxalic Acid (anhydrous)	45 g (0.5 mol)	985 kg / T of product	[4] [9]
Ethanol	81 g (1.76 mol)	744 kg / T of product (95%)	[4] [9]
Catalyst	10 mL conc. H ₂ SO ₄	Not specified	[4] [9]
Solvent/Water Removal	200 mL Benzene (azeotropic dehydration)	Toluene	[4] [9]
Reaction Temperature	68-70 °C (reflux)	Not specified	[4] [9]
Reaction Time	Until water evolution ceases	Not specified	[4] [9]
Purification	Washing with water, NaHCO ₃ solution, drying over Na ₂ SO ₄ , and atmospheric distillation	Distillation	[4] [9]
Yield	57 g (78%)	Not specified	[4] [9]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Oxalate

This protocol is adapted from a procedure for the preparation of methyl oxalate.[\[8\]](#)

Materials:

- Anhydrous oxalic acid (90 g, 1 mole)
- Methanol (100 cc, 2.5 moles)
- Concentrated sulfuric acid (35 cc)

- 500-cc Pyrex flask
- Mechanical stirrer
- Separatory funnel
- Filter paper and funnel
- Ice bath

Procedure:

- In a 500-cc Pyrex flask equipped with a mechanical stirrer and a separatory funnel, combine 90 g of anhydrous oxalic acid and 100 cc of methanol.
- While stirring the mixture rapidly, slowly add 35 cc of concentrated sulfuric acid through the separatory funnel. The temperature of the mixture will initially drop due to the dissolution of oxalic acid and then rise upon the addition of sulfuric acid.[8]
- If necessary, gently heat the mixture to near boiling to ensure all solids dissolve.
- Filter the hot solution as rapidly as possible through a filter paper in a slightly heated glass funnel, collecting the filtrate in a 500-cc Erlenmeyer flask.
- Rinse the reaction flask with 40 cc of hot methanol and pour this through the filter paper.
- Allow the filtrate to stand at 15°C for 24 hours to allow for crystallization.
- Filter the crystals with suction, press them between filter paper, and air-dry for a few minutes.
- Cool the filtrate to approximately -10°C to obtain a second crop of crystals.
- For purification, the crude product can be recrystallized from 100 cc of redistilled methanol.

Protocol 2: Synthesis of Diethyl Oxalate

This protocol is based on a method utilizing azeotropic removal of water.[4][9]

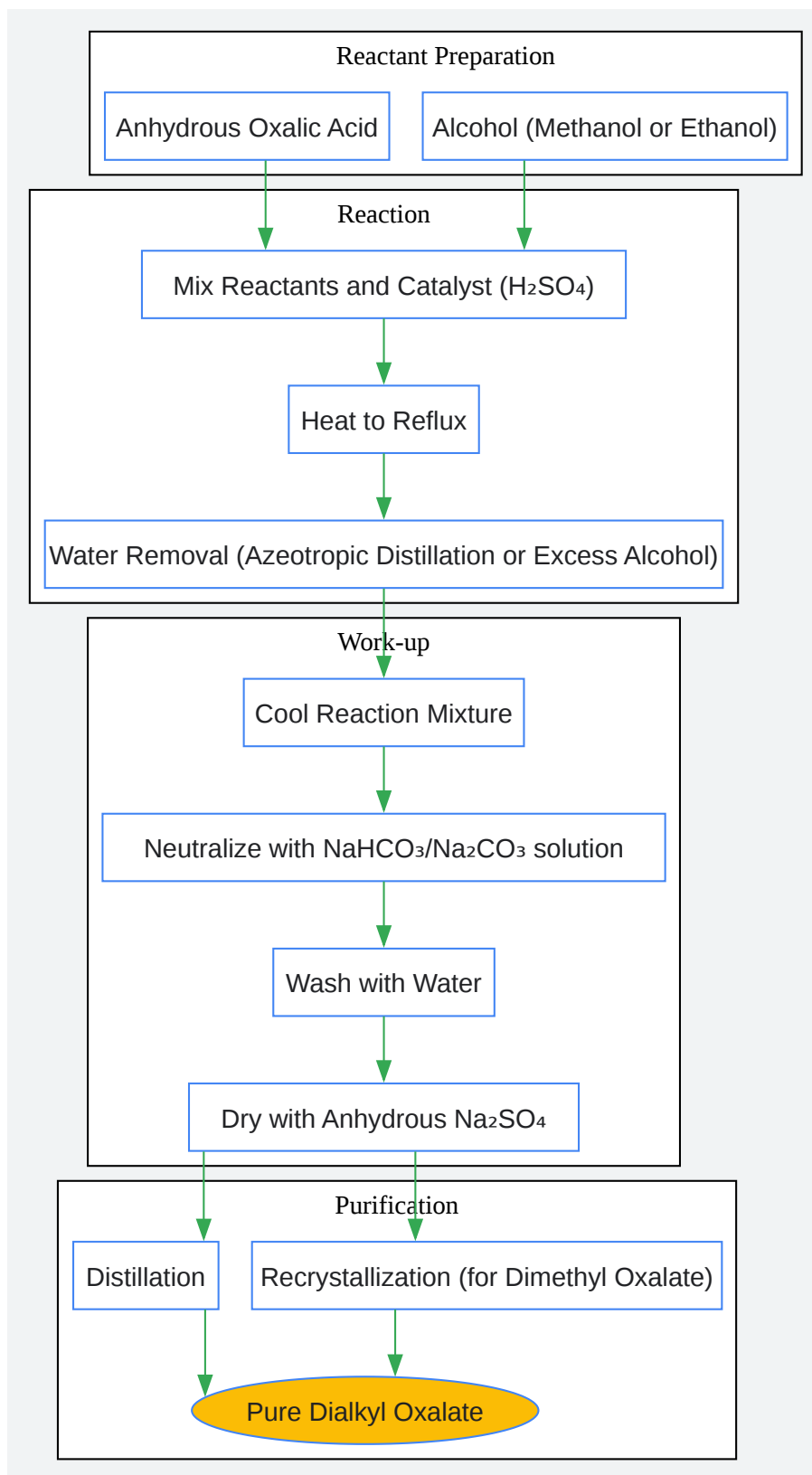
Materials:

- Anhydrous oxalic acid (45 g, 0.5 mol)
- Anhydrous ethanol (81 g, 1.76 mol)
- Benzene (200 mL)
- Concentrated sulfuric acid (10 mL)
- Reaction bottle with agitator and water separator (e.g., Dean-Stark apparatus)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Distillation apparatus

Procedure:

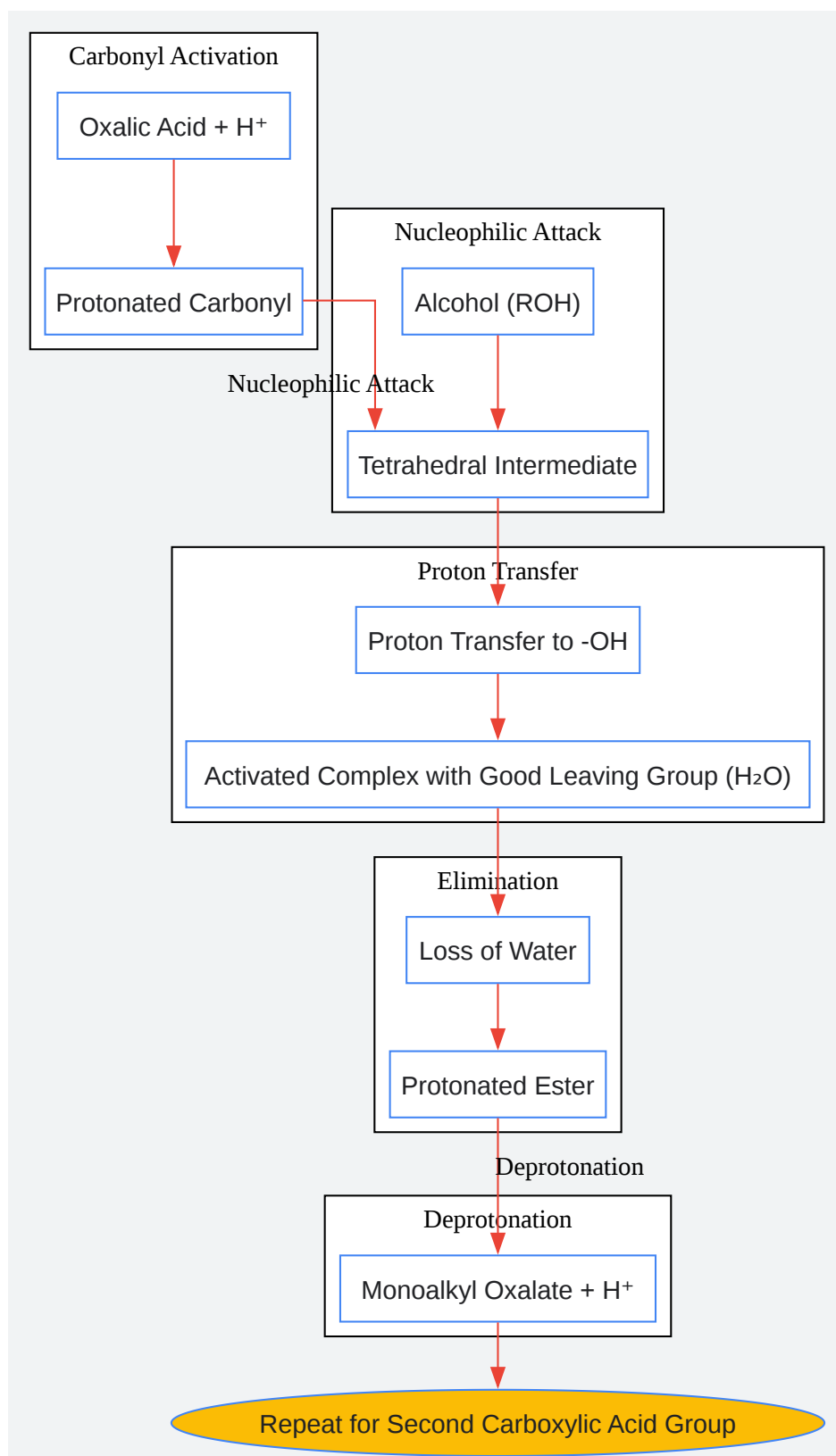
- To a reaction bottle equipped with a stirrer and a water separator, add 45 g of anhydrous oxalic acid, 81 g of anhydrous ethanol, 200 mL of benzene, and 10 mL of concentrated sulfuric acid.[\[4\]](#)[\[9\]](#)
- Heat the mixture under stirring to reflux at 68-70°C for azeotropic dehydration.[\[4\]](#)[\[9\]](#)
- Continue the reaction until no more water is separated.
- After cooling, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and then again with water.[\[4\]](#)[\[9\]](#)
- Dry the organic layer with anhydrous sodium sulfate.
- Evaporate the benzene and excess ethanol.
- Purify the crude diethyl oxalate by atmospheric distillation, collecting the fraction at 182-184°C.[\[4\]](#)

Visualizations



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Caption: Experimental workflow for Fischer esterification of oxalic acid.



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Caption: General mechanism of Fischer esterification for one carboxylic acid group.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Fischer Esterification of Oxalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050477#experimental-protocol-for-fischer-esterification-of-oxalic-acid]

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